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Compound of Interest

Compound Name: 20-Methylpregn-5-en-3beta-ol

Cat. No.: B091645

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural elucidation of the synthetic steroid, 20-
Methylpregn-5-en-3[3-ol. Despite its documented synthesis, detailed experimental and
spectroscopic data for this specific compound are not readily available in accessible literature
and public repositories. The primary reference for its synthesis dates to a 1960 publication by
Blickenstaff, R.T., in the Journal of the American Chemical Society, which predates the routine
use of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for structural
confirmation.

Therefore, this document provides a comprehensive framework for the structural elucidation of
20-Methylpregn-5-en-3[3-ol by presenting the expected methodologies and data based on the
analysis of closely related pregnane steroids. The presented data tables and experimental
protocols are illustrative and based on established principles of steroid chemistry.

Core Structure and Physicochemical Properties

20-Methylpregn-5-en-3(3-ol is a derivative of the C21 steroid, pregnane. Its core structure is the
gonane, or perhydrocyclopenta[a]phenanthrene, skeleton. The key structural features include a
methyl group at the C20 position, a double bond between C5 and C6, and a hydroxyl group in
the beta configuration at C3.

Table 1: Physicochemical Properties of 20-Methylpregn-5-en-3(3-ol
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Property Value Source

Molecular Formula C22H360 PubChem
Molecular Weight 316.5 g/mol PubChem
CAS Number 1042-59-7 PubChem

(3S,8S,9S,10R,13R,14S,17R)-
10,13-dimethyl-17-propan-2-yl-

IUPAC Name 2,3,4,7,8,9,11,12,14,15,16,17-  PubChem
dodecahydro-1H-

cyclopenta]a]phenanthren-3-ol

Synthesis Pathway

The synthesis of 20-Methylpregn-5-en-33-ol, as referenced in chemical databases, involves a
multi-step process starting from a pregnane diol derivative. A generalized workflow for such a
synthesis is depicted below.
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A generalized synthetic workflow for 20-Methylpregn-5-en-33-ol.

Spectroscopic Characterization (lllustrative)

The definitive structural elucidation of 20-Methylpregn-5-en-33-ol would rely on a combination
of spectroscopic techniques. The following tables present the expected data based on the
known spectral characteristics of similar pregnane steroids.

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts for 20-Methylpregn-5-en-3[3-ol
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Expected Chemical Shift

Carbon Atom Notes
(ppm)
C-3 ~71.8 Bearing the B-hydroxyl group
C-5 ~140.8 Olefinic carbon
C-6 ~121.5 Olefinic carbon
C-10 ~36.5 Quaternary carbon
C-13 ~42.3 Quaternary carbon
C-18 ~12.0 Angular methyl group
C-19 ~19.4 Angular methyl group
C-20 ~35.9 Bearing the methyl group
C-21 ~18.6 Methyl group at C-20
C-22 ~24.0 Additional methyl on side chain

'H NMR Spectroscopy

Table 3: Predicted *H NMR Chemical Shifts for 20-Methylpregn-5-en-3[3-ol

Expected Chemical

Coupling Constant

Proton(s) Shift (ppm) Multiplicity (3, H2)
H-3 ~3.5 m
H-6 ~5.3 d ~5.0
H-18 ~0.6 S
H-19 ~1.0 S
H-21 ~0.9 d ~7.0
H-22 ~0.9 d ~7.0
Mass Spectrometry
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Electron lonization Mass Spectrometry (EI-MS) would be expected to show a molecular ion

peak corresponding to the molecular weight of the compound, along with characteristic

fragmentation patterns for the steroid nucleus and the side chain.

Table 4: Expected Mass Spectrometry Data for 20-Methylpregn-5-en-3(3-ol

miz Relative Intensity Proposed Fragment

316 Moderate [M]* (Molecular lon)

298 Low [M - H201*

973 High ;I\:IO;JIZZ;H7]+ (Loss of isopropyl
255 Moderate [M - CsH7 - H20]*

213 Moderate Cleavage of D-ring

Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups.

Table 5: Expected IR Absorption Bands for 20-Methylpregn-5-en-3[3-ol

Functional Group

Wavenumber (cm~—2) Intensity .
Assignment
~3400 Strong, Broad O-H stretch (hydroxyl)
~2950-2850 Strong C-H stretch (alkane)
~1665 Weak C=C stretch (alkene)
C-O stretch (secondary
~1050 Strong

alcohol)

Experimental Protocols
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The following are generalized protocols for the key analytical techniques required for the
structural elucidation of a novel steroidal compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCl3, DMSO-de) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a
longer relaxation delay may be necessary.

e 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and
proton-carbon correlations, which are essential for unambiguous assignment of all signals.

o Data Processing: Process the raw data (Fourier transformation, phase correction, baseline
correction) and reference the spectra to the residual solvent peak or an internal standard
(e.g., TMS).

Mass Spectrometry (MS)

e Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or
a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble
compounds, respectively.

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) provides
detailed fragmentation patterns, while softer ionization methods like Electrospray lonization
(ESI) or Chemical lonization (Cl) can be used to confirm the molecular weight.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions to deduce the molecular formula and structural features.
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Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for
soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a volatile
solvent.

e Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over the range of 4000-400 cm™1.

» Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Logical Relationships in the Pregnane Core

The stereochemistry of the pregnane core is fundamental to the overall structure of 20-
Methylpregn-5-en-33-ol. The diagram below illustrates the key structural relationships.
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Pregnane Core Stereochemistry

A Ring
cis/trans fusion
B Ring
trans fusion
C Ring gon ARing
trans fusion ..:spans A/B Rings on A/B fusion
D Ring on C/D fusion

- on side chain
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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